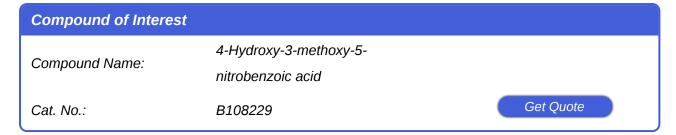




## **Technical Support Center: 4-Hydroxy-3-methoxy-**5-nitrobenzoic Acid Experiments

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.

## Frequently Asked Questions (FAQs)

Q1: What is **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** and what are its primary applications?

**4-Hydroxy-3-methoxy-5-nitrobenzoic acid**, also known as 5-nitrovanillic acid, is an aromatic organic compound with the chemical formula C<sub>8</sub>H<sub>7</sub>NO<sub>6</sub>.[1] Its structure consists of a benzoic acid core with hydroxyl, methoxy, and nitro group substituents. This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Most notably, it serves as a key building block for producing catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are used in the management of Parkinson's disease.[1][3][4]

Q2: What is the common synthetic route to obtain **4-Hydroxy-3-methoxy-5-nitrobenzoic** acid?

The most common method for synthesizing **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** is through the electrophilic nitration of vanillic acid.[1] This reaction introduces a nitro group (-NO<sub>2</sub>) onto the aromatic ring of vanillic acid. The nitration is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic acid.[3][5][6]



Q3: What are the key physical and chemical properties of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**?

A summary of the key properties is provided in the table below.

| Property          | Value                                                |
|-------------------|------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO <sub>6</sub> [1][7] |
| Molecular Weight  | 213.14 g/mol [1][7]                                  |
| CAS Number        | 15785-54-3[1][3][7]                                  |
| Appearance        | Yellowish crystalline powder[1]                      |
| Melting Point     | 216-219 °C[3]                                        |
| рКа               | 3.82 ± 0.10 (Predicted)[5]                           |

Q4: What analytical techniques are used to characterize **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.[1]

- ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.[1]
- ¹³C NMR: The spectrum will display signals for the carboxyl carbon, aromatic carbons, and the methoxy carbon.[1]
- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the molecule.[8]

## **Troubleshooting Guides**

This section addresses specific issues that may be encountered during the synthesis and handling of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**.



## **Synthesis: Nitration of Vanillic Acid**

Problem 1: Low yield of the desired 5-nitro isomer.

 Possible Cause: Formation of other nitro isomers or side products due to improper temperature control or reagent concentration. Aromatic nitration can be sensitive to reaction conditions.[9]

#### Solution:

- Temperature Control: Maintain a low reaction temperature (e.g., below 10°C) during the addition of the nitrating agent to minimize side reactions and the formation of dinitro products.[10][11]
- Reagent Addition: Add the nitric acid dropwise and slowly to the solution of vanillic acid to ensure a controlled reaction rate.[3]
- Acid Choice: Using a mixture of nitric acid and acetic acid can be a milder alternative to the more aggressive nitric acid/sulfuric acid mixture, potentially leading to higher selectivity.[5][12]

Problem 2: Formation of a dark-colored reaction mixture or tar-like substances.

 Possible Cause: Over-nitration or oxidation of the starting material or product. Phenolic compounds can be sensitive to strong oxidizing conditions.[13][14]

#### Solution:

- Strict Temperature Control: As mentioned above, maintaining a low temperature is crucial to prevent oxidative side reactions.
- Molar Ratio: Use a slight molar excess of nitric acid, but avoid a large excess which can lead to the formation of multiple nitration products and oxidation.[15]
- Reaction Time: Monitor the reaction progress using techniques like Thin Layer
   Chromatography (TLC) to quench the reaction once the starting material is consumed,
   preventing further reactions.



Problem 3: Difficulty in precipitating the product from the reaction mixture.

- Possible Cause: The product may have some solubility in the reaction solvent, or the concentration of the product is not high enough for precipitation.
- Solution:
  - Quenching in Ice Water: Pouring the reaction mixture into a large volume of ice water is a common method to precipitate the product, as its solubility in cold water is low.[3]
  - Seeding: If precipitation is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

## **Purification**

Problem 4: Impurities are present in the final product after initial precipitation.

- Possible Cause: Co-precipitation of unreacted starting material, isomeric byproducts, or other side products.
- Solution:
  - Recrystallization: This is a highly effective method for purifying the crude product. A
    suitable solvent system, such as isopropanol and water, can be used.[1] The choice of
    solvent is critical for successful recrystallization.[1]
  - Washing: Thoroughly wash the filtered precipitate with cold water to remove any residual acids and water-soluble impurities.[3]

## **Solubility**

Problem 5: The compound has poor solubility in common organic solvents.

- Possible Cause: The presence of multiple polar functional groups (carboxylic acid, hydroxyl, nitro) contributes to its crystalline nature and limited solubility in non-polar solvents.
- Solution:



- Solvent Selection: For reactions or analysis, consider using more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Salt Formation: For aqueous solubility, the carboxylic acid can be deprotonated with a suitable base to form a more soluble salt.

# Experimental Protocols Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid from Vanillic Acid

This protocol is based on established nitration procedures for vanillic acid.[3][5]

#### Materials:

- Vanillic acid
- · Acetic acid (glacial)
- Nitric acid (60-70%)
- Ice
- Deionized water
- Isopropanol (for recrystallization)

#### Procedure:

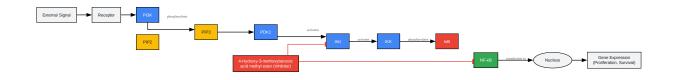
- In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve vanillic acid in glacial acetic acid.
- Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature below 10°C.
- After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.



- Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice water to precipitate the crude product.
- Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
- Dry the crude product under vacuum.
- For further purification, recrystallize the crude product from a mixture of isopropanol and water.

## Signaling Pathways and Workflows Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** are limited, a closely related derivative, **4-hydroxy-3-methoxybenzoic acid methyl ester**, has been shown to target the Akt/NFkB cell survival signaling pathway in prostate cancer cells.[16] This suggests that derivatives of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid** could potentially modulate similar pathways.



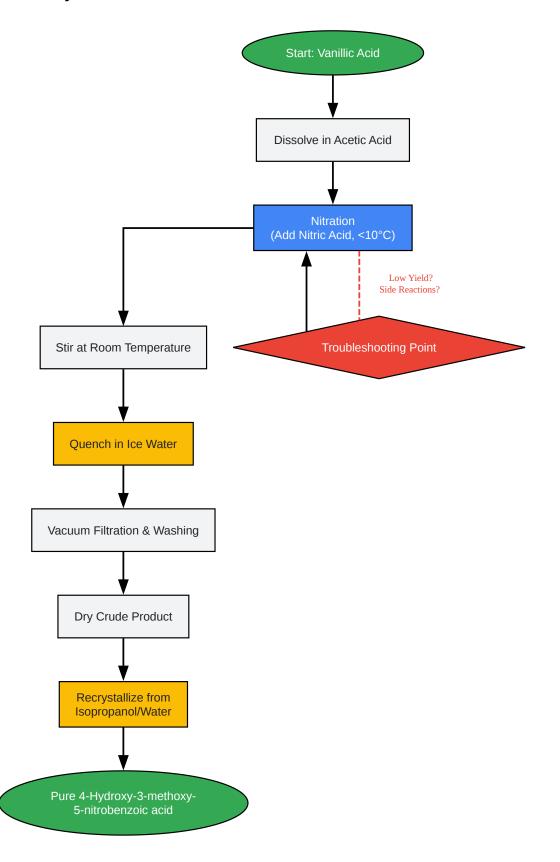
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Caption: Potential inhibition of the Akt/NFkB signaling pathway by a derivative.

## **Experimental Workflow: Synthesis and Purification**



The following diagram illustrates the general workflow for the synthesis and purification of **4-Hydroxy-3-methoxy-5-nitrobenzoic acid**.





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Caption: General workflow for synthesis and purification.

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